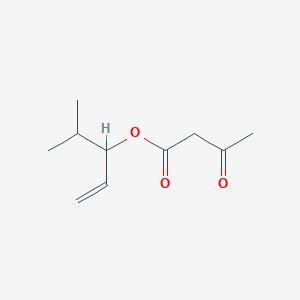
4-Methylpent-1-en-3-yl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpent-1-en-3-yl 3-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of butanoic acid and features both an ester and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpent-1-en-3-yl 3-oxobutanoate typically involves the esterification of 4-methylpent-1-en-3-ol with 3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpent-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 4-Methylpent-1-en-3-yl 3-oxobutanoic acid.
Reduction: 4-Methylpent-1-en-3-yl 3-hydroxybutanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylpent-1-en-3-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 4-Methylpent-1-en-3-yl 3-oxobutanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to produce a specific product. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpent-3-en-1-yl acetate: An acetate ester with similar structural features but different functional groups.
2,3-Epoxy-geranial: A compound with a similar carbon skeleton but different functional groups.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester functional group but different overall structure.
Uniqueness
4-Methylpent-1-en-3-yl 3-oxobutanoate is unique due to its combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
91650-14-5 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-methylpent-1-en-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-5-9(7(2)3)13-10(12)6-8(4)11/h5,7,9H,1,6H2,2-4H3 |
Clave InChI |
BBVXLWUIRNDEEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=C)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


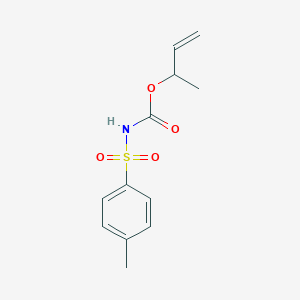
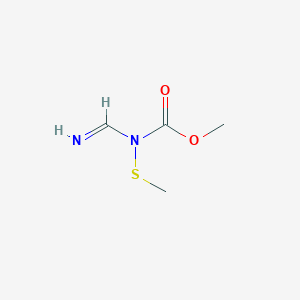
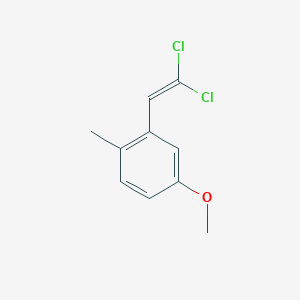

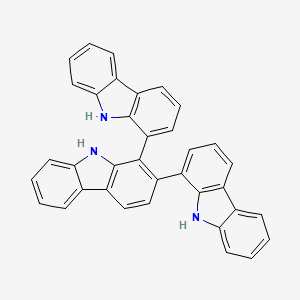
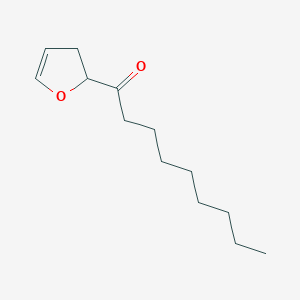
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
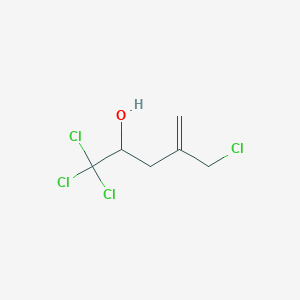
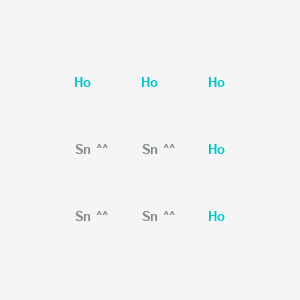
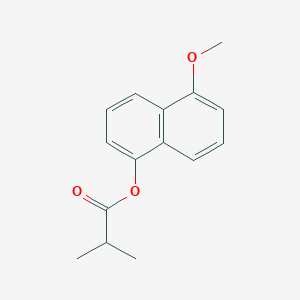
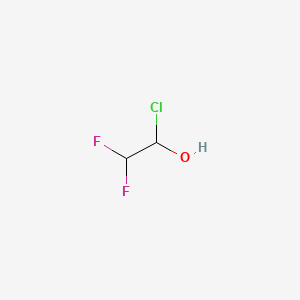
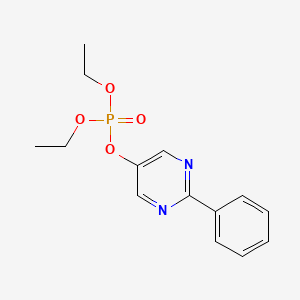
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
